4,6-Dichloro-7-hydroxy-3-methylindan-1-one
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Overview
Description
4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.07 g/mol . This compound is characterized by its indanone structure, which includes two chlorine atoms and a hydroxyl group. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one. This reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the quality and consistency of the product. The use of automated systems also helps in minimizing human error and increasing production efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of 4,6-dichloro-7-oxo-3-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4,6-dichloro-3-methyl-2,3-dihydro-1H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-7-hydroxy-3-methyl-1H-inden-1-one: Similar structure but lacks the dihydro component.
4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-isochromen-1-one: Similar structure but with an isochromen ring instead of an indanone ring.
Uniqueness
4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial settings .
Properties
Molecular Formula |
C10H8Cl2O2 |
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Molecular Weight |
231.07 g/mol |
IUPAC Name |
4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8Cl2O2/c1-4-2-7(13)9-8(4)5(11)3-6(12)10(9)14/h3-4,14H,2H2,1H3 |
InChI Key |
XLNWOHSTQMVJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C1C(=CC(=C2O)Cl)Cl |
Origin of Product |
United States |
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